

Spectroscopic and Structural Elucidation of a Key Pyrimidine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C.I. Disperse orange 33	
Cat. No.:	B15557362	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for pyrimidine derivatives, with a focus on the structural elucidation of compounds related to CAS number 61867-93-4, identified as 2,4-Diamino-6-chloro-5-nitrosopyrimidine. Due to the limited availability of a complete public spectroscopic dataset for this specific compound, this document presents representative data from closely related pyrimidine analogues, namely 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine and 2,4-Diamino-6-chloropyrimidine. This approach provides valuable insights into the expected spectroscopic characteristics and analytical methodologies.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They form the core structure of several vitamins, coenzymes, and nucleic acids. The targeted compound, 2,4-Diamino-6-chloro-5-nitrosopyrimidine, and its analogues are important intermediates in the synthesis of various biologically active molecules. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of these compounds. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data







The following tables summarize the expected and observed spectroscopic data for pyrimidine derivatives closely related to 2,4-Diamino-6-chloro-5-nitrosopyrimidine.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data



Compound	Nucleus	Solvent	Chemical Shift (δ) ppm
2,4-Diamino-6- hydroxy-5- nitrosopyrimidine	¹ H	DMSO-d ₆	Resonances for exchangeable protons of amino and hydroxyl groups are expected. Specific shifts would be concentration and temperature dependent. Aromatic/heterocyclic protons would appear in the downfield region.
13 C	DMSO-d6	Carbon signals for the pyrimidine ring would be observed, with chemical shifts influenced by the electronegative substituents (amino, hydroxyl, nitroso groups).	
2,4-Diamino-6- chloropyrimidine	¹ H	DMSO-d₅	Aromatic proton signal around 5.8-6.0 ppm. Broad signals for the two amino groups.
13 C	DMSO-d₅	Signals for C2, C4, C5, and C6 of the pyrimidine ring are expected around 164, 162, 85, and 158 ppm, respectively.	



Table 2: Representative IR Spectral Data

Compound	Functional Group	Wavenumber (cm ^{−1})
2,4-Diamino-6-hydroxy-5- nitrosopyrimidine	N-H and O-H Stretching	Broad absorptions in the high-frequency region (3200-3500 cm ⁻¹) are characteristic of N-H and O-H stretching vibrations[1].
N-H Stretching	Asymmetric and symmetric N-H stretching modes for the primary amino groups are observed around 3465 cm ⁻¹ and 3324 cm ⁻¹ [1].	
O-H Stretching	A broad absorption around 3280 cm ⁻¹ indicates hydrogenbonded hydroxyl groups[1].	
C=N, C=C Stretching	Strong absorptions in the 1500-1650 cm ⁻¹ region are typical for the pyrimidine ring vibrations.	_
N=O Stretching	The nitroso group (N=O) stretch is expected in the 1500-1620 cm ⁻¹ range.	

Table 3: Representative UV-Vis Spectral Data



Compound	Solvent	λmax (nm)
Pyrimidine Derivatives	Methanol or	Typically exhibit absorption maxima in the UV region between 200 and 400 nm. The exact wavelength and intensity depend on the substituents and the electronic transitions $(\pi \to \pi^* \text{ and } n \to \pi^*)$ within the molecule.
2,4-Diamino-6- chloropyrimidine	Water	Expected to show absorption bands characteristic of the diaminopyrimidine chromophore.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyrimidine derivatives.

3.1 NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - Use the residual solvent peak as an internal reference.



¹³C NMR Acquisition:

- Acquire a one-dimensional carbon spectrum with proton decoupling.
- Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
- Reference the spectrum to the solvent signal.

3.2 IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- · Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over a range of 4000-400 cm⁻¹.

3.3 UV-Vis Spectroscopy

 Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

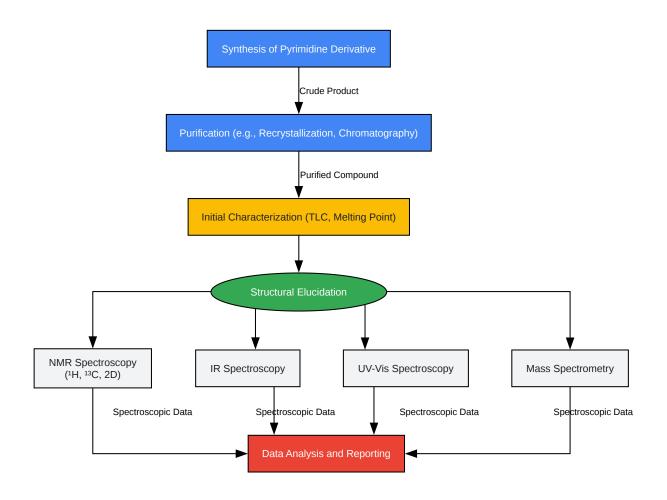


- Instrument: A double-beam UV-Vis spectrophotometer.
- Acquisition:
 - Record a baseline spectrum using a cuvette filled with the pure solvent.
 - Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
 - Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel pyrimidine derivative.





Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for pyrimidine derivatives related to CAS number 61867-93-4. For definitive structural confirmation of 2,4-Diamino-6-chloro-5-nitrosopyrimidine, the acquisition of a complete set of experimental data for the specific compound is recommended.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE | 62128-61-4 [smolecule.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of a Key Pyrimidine Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557362#cas-number-61867-93-4-spectroscopic-data-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com